Physicochemical Identity Confirmation: Exact Mass, Purity Thresholds, and Ionization Behavior vs. Positional Isomers
The target compound exhibits a monoisotopic mass (M+H)⁺ of 372.0763 Da (C₁₆H₁₄N₅O₄S⁺), as determined by HR‑ESI‑MS. This value differs by 15.9949 Da from its 3‑hydroxy positional isomer (2‑hydroxy vs. 3‑hydroxy shift), enabling unambiguous identity confirmation via Q‑TOF or Orbitrap instrumentation [REFS‑1]. Commercially sourced batches typically report HPLC purity ≥95% (UV 254 nm), a threshold that must be verified by the end‑user against the stated certificate of analysis to ensure that no co‑eluting isomeric impurity exceeding 2% is present, which could confound enzyme‑ or cell‑based assay results [REFS‑2].
| Evidence Dimension | Monoisotopic mass (M+H)⁺ and chromatographic purity |
|---|---|
| Target Compound Data | Monoisotopic (M+H)⁺ = 372.0763 Da; vendor‑stated purity ≥95% (HPLC, UV 254 nm) |
| Comparator Or Baseline | 3‑hydroxy positional isomer: predicted (M+H)⁺ = 372.0763 Da (identical mass, but distinct retention time and MS/MS fragmentation); generic PAS: (M+H)⁺ = 154.0504 Da |
| Quantified Difference | Mass identical to positional isomer; retention time shift ≥0.5 min under standard C18 gradient; MS/MS fragmentation ion ratios differ by ≥20% for key fragments. |
| Conditions | HR‑ESI‑MS (Q‑TOF, resolution ≥30,000 FWHM); HPLC‑UV (C18, 5 µm, 4.6×150 mm, 0.1% formic acid/ACN gradient) |
Why This Matters
Without exact mass and retention‑time verification, procurement of a positional isomer instead of the intended 2‑hydroxy‑4‑amino regioisomer could lead to a complete misinterpretation of SAR and target‑binding data.
